3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride
Overview
Description
3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H10N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be further modified to introduce the amino and hydroxyethyl groups. The reaction conditions often include the use of solvents like paraxylene and catalysts such as ionic liquids, which facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include ketones, primary amines, and substituted benzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1-hydroxyethyl)benzonitrile
- 3-(2-Amino-1-hydroxyethyl)benzonitrile sulfate
- 3-(2-Amino-1-hydroxyethyl)benzonitrile phosphate
Uniqueness
3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form offers improved solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,9,12H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORBOTKMTNMYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CN)O)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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